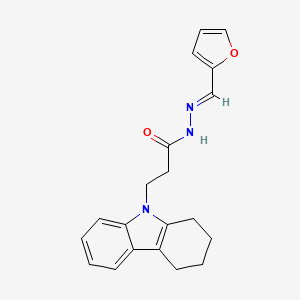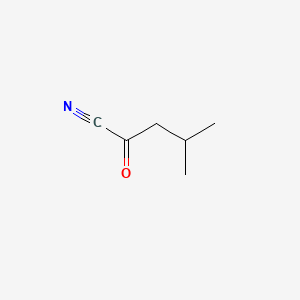
3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N'-(furan-2-ylmethylene)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N’-(furan-2-ylmethylene)propanehydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a carbazole moiety linked to a furan ring through a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N’-(furan-2-ylmethylene)propanehydrazide typically involves the following steps:
Formation of the Carbazole Moiety: The carbazole ring can be synthesized through cyclization reactions involving appropriate starting materials such as aniline derivatives.
Hydrazide Formation: The hydrazide linkage is introduced by reacting the carbazole derivative with hydrazine or its derivatives under controlled conditions.
Furan Ring Introduction: The final step involves the condensation of the hydrazide intermediate with a furan aldehyde to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the hydrazide linkage, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the carbazole moiety, where electrophilic aromatic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It can be used in the synthesis of organic semiconductors or light-emitting diodes (LEDs).
Biology
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibition: It could act as an inhibitor for specific enzymes, providing insights into biochemical pathways.
Medicine
Drug Development:
Diagnostics: Use in diagnostic assays due to its unique chemical properties.
Industry
Polymer Synthesis: The compound can be used as a monomer or cross-linking agent in polymer chemistry.
Dye Manufacturing: It may serve as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N’-(furan-2-ylmethylene)propanehydrazide would depend on its specific application. For instance:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Catalytic Activity: As a ligand, it may facilitate catalytic reactions by stabilizing transition states or intermediates.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N’-(thiophen-2-ylmethylene)propanehydrazide: Similar structure with a thiophene ring instead of a furan ring.
3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N’-(pyridin-2-ylmethylene)propanehydrazide: Contains a pyridine ring instead of a furan ring.
Uniqueness
Structural Features: The presence of both carbazole and furan rings linked through a hydrazide linkage is unique and may impart specific chemical and biological properties.
Reactivity: The compound’s reactivity profile may differ from similar compounds due to the electronic and steric effects of the furan ring.
Properties
CAS No. |
612047-90-2 |
|---|---|
Molecular Formula |
C20H21N3O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C20H21N3O2/c24-20(22-21-14-15-6-5-13-25-15)11-12-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1,3,5-7,9,13-14H,2,4,8,10-12H2,(H,22,24)/b21-14+ |
InChI Key |
FXXQMJXQESCTGB-KGENOOAVSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=CO4 |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998729.png)
![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11998733.png)

![4-[(E)-2-phenylethenyl]morpholine](/img/structure/B11998765.png)
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid](/img/structure/B11998766.png)


![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)
![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11998794.png)

![9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998801.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B11998802.png)
